1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
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Overview
Description
1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a complex organic compound that features a piperidine ring, a benzyl group, a chlorophenyl group, and an imidazo[2,1-b]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone typically involves multiple steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the imidazo[2,1-b]thiazole core.
Attachment of the Piperidine Ring: The piperidine ring is usually introduced via a nucleophilic substitution reaction, where a benzylpiperidine derivative reacts with the intermediate compound.
Final Coupling: The final step involves coupling the piperidine derivative with the imidazo[2,1-b]thiazole intermediate under conditions that facilitate the formation of the ethanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone involves interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to therapeutic effects. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone: Similar structure but lacks the chlorophenyl group.
1-(4-Benzylpiperidin-1-yl)-2-(6-(4-methylphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone: Contains a methyl group instead of a chlorine atom.
Uniqueness
1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, potentially leading to improved therapeutic efficacy.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3OS/c26-21-8-6-20(7-9-21)23-16-29-22(17-31-25(29)27-23)15-24(30)28-12-10-19(11-13-28)14-18-4-2-1-3-5-18/h1-9,16-17,19H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFLCSIXUUNKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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